2-(benzylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide

Description

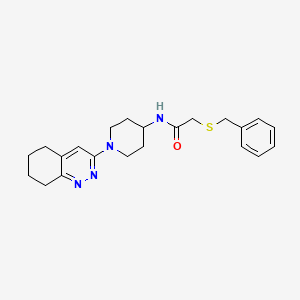

The compound “2-(benzylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide” features a structurally complex scaffold combining a tetrahydrocinnolin core, a piperidine moiety, and a benzylthio-substituted acetamide group.

Its structural uniqueness lies in the fusion of heterocyclic and peptidomimetic elements, distinguishing it from simpler acetamide derivatives.

Properties

IUPAC Name |

2-benzylsulfanyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4OS/c27-22(16-28-15-17-6-2-1-3-7-17)23-19-10-12-26(13-11-19)21-14-18-8-4-5-9-20(18)24-25-21/h1-3,6-7,14,19H,4-5,8-13,15-16H2,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNXVSCYEIZSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)CSCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂OS

- Molecular Weight : 282.38 g/mol

- CAS Number : Not specified in the search results.

The compound features a benzylthio group and a tetrahydrocinnoline moiety linked through a piperidine ring, which may contribute to its unique biological properties.

- Inhibition of Protein Kinases : Preliminary studies suggest that compounds with similar structures may exhibit inhibitory effects on various protein kinases, including Rho-associated protein kinases (ROCKs). These kinases are critical in regulating cytoskeletal dynamics and cellular signaling pathways, making them potential targets for therapeutic intervention in cancer and cardiovascular diseases .

- Neuroprotective Effects : The tetrahydrocinnoline structure is associated with neuroprotective properties. Compounds in this class have been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders .

- Antimicrobial Activity : Some derivatives of benzylthio compounds have demonstrated antimicrobial properties against various pathogens. This activity may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Study 1: Anticancer Activity

A study investigated the anticancer potential of a structurally similar compound that inhibited ROCK activity. The results indicated that treatment led to reduced cell proliferation and increased apoptosis in cancer cell lines. This suggests that the compound may possess similar anticancer properties due to its structural analogies .

Study 2: Neuroprotection

In another study focusing on neuroprotective effects, a related tetrahydrocinnoline derivative was tested in models of oxidative stress-induced neuronal damage. The findings revealed significant reductions in neuronal death and improvements in cognitive function, indicating potential therapeutic applications for neurodegenerative diseases .

Comparative Biological Activity Table

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of acetamides, including those similar to our compound, exhibit anticonvulsant properties. For example, research on N-phenylacetamide derivatives has shown significant activity in animal models of epilepsy. These compounds were synthesized to evaluate their efficacy against maximal electroshock seizures and pentylenetetrazole-induced seizures .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | ED50 (mg/kg) | Protective Index (TD50/ED50) |

|---|---|---|

| Compound A | 52.30 | >9.56 |

| Phenytoin | 28.10 | >3.6 |

| Valproic Acid | 485 | 1.6 |

This table illustrates the effectiveness of various compounds, highlighting the potential of acetamides in treating epilepsy.

Chemokine Receptor Modulation

The compound may also possess properties that modulate chemokine receptor activities. Compounds that influence these receptors can have therapeutic implications in treating inflammatory diseases and various cancers. The ability to interfere with chemokine receptor binding is particularly relevant for developing new treatments for conditions where chemokine signaling plays a critical role .

Case Study 1: Anticonvulsant Efficacy

In a study focused on synthesizing new acetamide derivatives, it was found that specific modifications in the molecular structure significantly affected anticonvulsant efficacy. The study highlighted the importance of the amide bond and its interaction with sodium channels, which are crucial for neuronal excitability .

Case Study 2: Chemokine Receptor Antagonism

Research on related tetrahydroquinoline compounds demonstrated their effectiveness as antagonists at chemokine receptors. This was evidenced by their ability to inhibit ligand binding, suggesting a pathway for developing novel therapeutic agents targeting immune responses and inflammation .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Heterocyclic Core: The target’s tetrahydrocinnolin is distinct from isoquinoline (), quinoline (), and naphthyridine (), which may alter electronic properties and binding pocket compatibility.

- Substituent Diversity : Unlike nitrophenyl () or trifluoromethyl groups (), the benzylthio group in the target compound prioritizes lipophilicity over electron-withdrawing effects.

- Piperidine Modifications: The target’s piperidine is linked to tetrahydrocinnolin, contrasting with phenylethyl () or methoxyethyl () substitutions, which influence steric bulk and solubility .

Functional and Pharmacological Comparison

Binding Affinity and Selectivity

- Compound : The nitrophenyl-thioether derivative may exhibit enhanced solubility due to polar nitro groups but reduced CNS penetration compared to the target’s benzylthio group .

- Patent Compounds: Quinoline derivatives with trifluoromethyl and tetrahydrofuran-oxy groups likely target kinases or G-protein-coupled receptors (GPCRs), whereas the tetrahydrocinnolin core in the target compound could favor alternative pathways (e.g., phosphodiesterases or serotonin receptors) .

- Opioid Analogs : Fluorophenyl-phenylethyl piperidines (e.g., N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) are μ-opioid receptor agonists, but the target’s lack of phenylethyl groups suggests divergent targets .

- Goxalapladib (): This naphthyridine-based acetamide inhibits phospholipase A2 for atherosclerosis, whereas the target’s tetrahydrocinnolin may confer selectivity for inflammatory cytokines or ion channels .

Metabolic Stability and Toxicity

- The benzylthio group in the target compound may increase cytochrome P450-mediated metabolism compared to ’s trifluoromethyl groups, which resist oxidation .

- Piperidine N-alkylation (e.g., methoxyethyl in Goxalapladib) reduces basicity and improves pharmacokinetics, but the target’s unmodified piperidine may exhibit higher plasma protein binding .

Research Findings and Hypotheses

- Structural Advantages: The tetrahydrocinnolin core could enhance blood-brain barrier penetration relative to larger heterocycles like naphthyridine () .

- Potential Limitations: The benzylthio group might confer higher cytotoxicity compared to ’s nitrophenyl derivatives, as thioethers are prone to metabolic sulfoxidation .

- Therapeutic Hypotheses: Based on scaffold similarity to ’s quinoline derivatives, the target compound may show promise in oncology or immunology, though this remains speculative without direct data .

Q & A

Synthesis and Structural Characterization

Basic Question: Q. What synthetic routes are reported for the preparation of 2-(benzylthio)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide, and how are intermediates purified? Methodological Answer: Synthesis typically involves coupling a benzylthioacetamide derivative with a piperidine-containing tetrahydrocinnolinyl intermediate. Key steps include:

- Thioether formation : Reacting benzyl mercaptan with chloroacetamide derivatives under basic conditions.

- Piperidine coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the acetamide moiety to the piperidinyl-tetrahydrocinnolinyl scaffold .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Structural validation employs ¹H/¹³C NMR (to confirm proton environments and carbon frameworks) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Advanced Question: Q. How can researchers optimize reaction yields when encountering low coupling efficiency between the benzylthioacetamide and tetrahydrocinnolinyl-piperidine moieties? Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates.

- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) to accelerate carbodiimide-mediated coupling.

- Temperature control : Heating at 50–60°C improves reaction kinetics without promoting side reactions.

- Real-time monitoring : TLC or LC-MS tracking identifies incomplete reactions, enabling stepwise reagent addition .

Biological Activity Evaluation

Basic Question: Q. What in vitro assays are recommended to evaluate the anticancer potential of this compound? Methodological Answer:

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Target-specific assays : Assess inhibition of kinases or receptors (e.g., EGFR, PI3K) via competitive binding assays or Western blotting for downstream protein modulation .

Advanced Question: Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy observed in xenograft models? Methodological Answer:

- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .

- Metabolite identification : Use HPLC-UV/HRMS to detect active/inactive metabolites affecting efficacy.

- Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoparticle carriers to improve bioavailability .

Computational and Mechanistic Studies

Basic Question: Q. Which computational tools are suitable for predicting the target binding affinity of this compound? Methodological Answer:

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases).

- Binding energy scoring : MM-GBSA or MM-PBSA calculations validate docking poses .

Advanced Question: Q. How can molecular dynamics (MD) simulations resolve conflicts between predicted binding modes and experimental mutagenesis data? Methodological Answer:

- Trajectory analysis : Run 100-ns MD simulations (e.g., GROMACS ) to assess stability of ligand-protein complexes.

- Residue interaction networks : Identify critical hydrogen bonds or hydrophobic contacts using LigPlot+ or PyMOL . Compare with mutagenesis data to validate key residues .

Pharmacological Profiling

Basic Question: Q. What assays are used to assess ADMET properties for this compound? Methodological Answer:

- Caco-2 permeability : Predict intestinal absorption.

- Microsomal stability : Measure metabolic degradation using liver microsomes (rat/human).

- hERG inhibition : Patch-clamp assays to evaluate cardiac toxicity risk .

Advanced Question: Q. How can structural modifications improve metabolic stability without compromising target affinity? Methodological Answer:

- Metabolic soft spot identification : Use LC-MS to locate oxidation sites (e.g., piperidine ring).

- Bioisosteric replacement : Substitute labile groups with fluorine or deuterium to block CYP450-mediated metabolism. Validate via QSAR models and in vitro stability assays .

Data Contradiction Analysis

Advanced Question: Q. How should researchers investigate conflicting solubility data reported in different solvents? Methodological Answer:

- Solvent polarity assessment : Measure solubility in DMSO, water, and ethanol using UV-Vis spectroscopy (λmax quantification).

- Hansen solubility parameters : Compare experimental vs. predicted values to identify solvent mismatches.

- Crystallinity analysis : Use PXRD to detect polymorphic forms affecting solubility .

Analytical Method Development

Advanced Question: Q. What strategies ensure accurate quantification of trace impurities in bulk samples? Methodological Answer:

- HPLC method optimization : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).

- Forced degradation studies : Expose samples to heat, light, or acidic/basic conditions to identify degradation products.

- Validation per ICH guidelines : Assess linearity (R² > 0.999), LOD/LOQ, and precision (RSD < 2%) .

Stability and Storage

Advanced Question: Q. What factors contribute to long-term instability in solid-state formulations, and how are they mitigated? Methodological Answer:

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Excipient screening : Use antioxidants (e.g., BHT) or desiccants (silica gel) in lyophilized formulations.

- Solid-state characterization : DSC/TGA to detect hygroscopicity or polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.